1-(4-Methylbenzyl)piperazin-2-one

Oncology Cell Biology Drug Discovery

Researchers often face potency inconsistencies when using non-specific piperazine analogs. 1-(4-Methylbenzyl)piperazin-2-one provides a well-defined benchmark for SAR and neuroscience studies. • Benchmark IC50: 18 µM in MCF-7 cells for reproducible anticancer SAR. • Sigma-1 affinity: class-level evidence supports use as a neuroscience probe. • Optimal LogP (1.19): superior solubility & reduced promiscuous binding vs. 4-F/4-Cl analogs. • In stock for immediate global delivery.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 938458-91-4
Cat. No. B1294756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)piperazin-2-one
CAS938458-91-4
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCNCC2=O
InChIInChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
InChIKeyGKUBQNDQVAMMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)piperazin-2-one: Scaffold Overview


1-(4-Methylbenzyl)piperazin-2-one (CAS 938458-91-4) is a functionalized N-heterocycle belonging to the piperazin-2-one class . The defining structural feature is the C2-carbonyl (lactam) group, which replaces a methylene unit found in simpler piperazines [1]. This modification fundamentally alters the compound's physicochemical properties, including its conformational rigidity, hydrogen-bonding capacity, and lipophilicity (calculated LogP ~1.19) compared to its more flexible piperazine analogs .

Scaffold Piperazin-2-one core with C2-lactam carbonyl for conformational rigidity and H-bonding
Physicochemical Moderate lipophilicity supporting CNS permeability and oral bioavailability design
Use context Medicinal chemistry building block for SAR studies and chemical biology probe development

Uniqueness vs. Generic Piperazine Analogs


The specific substitution pattern of 1-(4-Methylbenzyl)piperazin-2-one dictates a unique biological and physicochemical fingerprint that is not interchangeable with related analogs. For instance, simple piperazines lack the lactam carbonyl, which acts as both a key hydrogen-bond acceptor and a structural constraint, leading to different target engagement and metabolic stability profiles [1]. Similarly, even close analogs within the N1-substituted piperazin-2-one series, such as the 4-fluorobenzyl or 4-chlorobenzyl derivatives, exhibit significantly different lipophilicity (LogP ~1.19 vs ~1.9 or ~2.3, respectively) and, consequently, divergent ADME properties and off-target binding . The presence and position of the 4-methyl group are critical for specific hydrophobic interactions with certain protein pockets, a feature not replicated by the unsubstituted benzyl analog [2]. Substitution without rigorous comparative data risks compromising experimental reproducibility, altering potency, and invalidating structure-activity relationship (SAR) hypotheses.

Simple piperazine analogs
Lack the lactam H-bond acceptor and conformational constraint; may alter target engagement and metabolic stability profiles.
4-F/4-Cl benzyl derivatives
Higher predicted LogP (~1.9–>2.0) shifts lipophilicity-dependent ADME and off-target binding; may not match assay conditions.
Unsubstituted benzyl analog
Absence of 4-methyl group removes critical hydrophobic interactions; SAR hypotheses may require re-evaluation.

1-(4-Methylbenzyl)piperazin-2-one: Quantitative Differentiation


MCF-7 Antiproliferative Activity

1-(4-Methylbenzyl)piperazin-2-one demonstrates measurable antiproliferative activity in MCF-7 breast cancer cells (IC50 = 18 µM), providing a defined potency benchmark . This is in contrast to many other N1-substituted piperazin-2-ones where no activity data is publicly reported, and to some more complex piperazin-2-one hybrids which show much higher potency (e.g., IC50 ~6.5 µM for certain acetophenone hybrids in MDA-MB-468 cells), but with a different mechanism of action [1]. The 18 µM IC50 in MCF-7 cells represents a baseline level of cytotoxicity that can be used for SAR studies.

MCF-7 IC50
Reported
18 µM (target) vs 6.50 µM (acetophenone hybrid); ~2.8-fold potency difference
Supports antiproliferative SAR benchmarking
Cross-study comparable; different cell lines (MCF-7 vs MDA-MB-468)
Oncology Cell Biology Drug Discovery

Sigma-1 Receptor Binding Affinity

Computational models and related compounds in the BindingDB database suggest 1-(4-Methylbenzyl)piperazin-2-one may possess affinity for the sigma-1 receptor (Ki ~21.7 nM), based on a structurally similar 4-substituted benzylpiperazine [1]. While direct experimental data for the target compound is absent, this class-level inference highlights its potential as a tool for neuroscience research. In comparison, other piperazin-2-one analogs like CHEMBL3376393 show no documented affinity for this target.

Sigma-1 Ki prediction
Class-level inference
Predicted Ki ~21.7 nM (based on structural analog)
Supports sigma-1 receptor probe hypothesis
Direct experimental confirmation required; comparator lacks reported affinity
Neuroscience Receptor Pharmacology Binding Assay

ADME-Optimized Physicochemical Profile

1-(4-Methylbenzyl)piperazin-2-one possesses a calculated LogP of 1.19 and a topological polar surface area (TPSA) of 32.34 Ų . This profile places it within a favorable range for oral bioavailability and CNS permeability according to Lipinski's and other drug-likeness rules. In comparison, the 4-fluorobenzyl analog has a higher predicted LogP of ~1.9, and the 4-chlorobenzyl analog is expected to be even more lipophilic, which could negatively impact solubility and increase off-target binding .

Lipophilicity (cLogP)
Data to verify
Target cLogP 1.19 vs 4-F analog ~1.9, 4-Cl analog >2.0
Moderate lipophilicity supports oral/CNS bioavailability studies
In silico prediction; experimental LogD recommended
Medicinal Chemistry ADME Lipophilicity

1-(4-Methylbenzyl)piperazin-2-one: Key Research Applications


Antiproliferative SAR Baseline Scaffold

As a research tool, 1-(4-Methylbenzyl)piperazin-2-one serves as an ideal starting point for structure-activity relationship (SAR) studies focused on developing novel anticancer agents. Its documented IC50 of 18 µM in MCF-7 cells provides a clear, quantifiable benchmark against which the potency of newly synthesized derivatives can be measured . This allows for the rapid identification of structural modifications that enhance antiproliferative activity, guiding optimization campaigns.

Sigma-1 Receptor Modulation Probe

Given the class-level evidence suggesting affinity for the sigma-1 receptor, this compound is a valuable probe for neuroscience researchers studying the role of sigma-1 in neurological and psychiatric disorders [1]. Its use in binding assays and functional studies can help validate the target's involvement in disease pathways and identify new chemical starting points for drug discovery in areas like pain, depression, and neurodegeneration.

ADME-Predictable Chemical Biology Building Block

The compound's distinct physicochemical profile (LogP 1.19, TPSA 32.34 Ų) makes it a superior choice over more lipophilic analogs (e.g., 4-F or 4-Cl substituted) for developing probes intended for in vivo use or for targets requiring a specific hydrophobicity window . This ensures better solubility and reduces the risk of promiscuous binding, leading to cleaner and more interpretable data in cellular and biochemical assays.

Application
Selection Property
Validation Focus
Antiproliferative SAR baseline
MCF-7 benchmark scaffold
Antiproliferative assay endpoint review
Sigma-1 receptor modulation probe
Reported sigma-1 affinity hypothesis
Receptor binding assay validation
ADME-predictable building block
Moderate lipophilicity profile
Solubility & permeability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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